![molecular formula C10H14N2O2 B3032344 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one CAS No. 1439902-82-5](/img/structure/B3032344.png)
3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one
Overview
Description
“3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one” is a chemical compound . It is also known as “3-amino-1-(tetrahydro-2H-pyran-4-yl)-2-pyrrolidinone” and has the molecular formula C9H16N2O2 .
Molecular Structure Analysis
The molecular weight of “3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one” is 184.24 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
The molecular formula of “3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one” is C9H16N2O2 and its molecular weight is 184.24 . Unfortunately, the search results do not provide further physical and chemical properties.Scientific Research Applications
Synthesis and Characterization
Regioselective Synthesis : 3-Amino-1,2-dihydropyridines, closely related to 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, have been synthesized using a one-pot regioselective method. This process involves a cascade Knoevenagel condensation/Michael addition/cyclization sequence, highlighting its efficiency in forming new bonds and a ring in a single operation (Koley et al., 2015).
Antimicrobial Agents : Derivatives of 1,2-dihydropyridines have been synthesized and shown to exhibit potent antimicrobial activities. These compounds, including modifications like 2-Pyridone quinoline hybrids, are particularly effective against various bacterial and fungal strains (Desai et al., 2021).
Electrocatalysis and Energy Storage
- Anodic Oxidation : The anodic behavior of compounds similar to 3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one, like 3-amino-5-(pyrid-4-yl)-1,2-dihydropyrid-2-one, has been studied. These studies focus on their oxidation potential and the formation of novel compounds upon oxidation, which can have applications in electrocatalysis and energy storage (Hagen et al., 1987).
Optoelectronic Applications
- Photosensitivity Studies : Research on compounds like 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile demonstrates their potential in optoelectronic devices. These studies include the synthesis, spectral characterization, and investigation of their photosensitivity, indicating their relevance in the development of electronic and photonic technologies (Roushdy et al., 2019).
Drug Synthesis and Discovery
Synthesis of Azo Dyes and Biological Activities : Azo molecules incorporating 1,2-dihydropyridine derivatives have shown promising results in antimicrobial activities and potential use in drug discovery. This includes the synthesis and evaluation of their biological activity against various microorganisms (Ravi et al., 2020).
Enantioselective Synthesis for Drug Development : The enantioselective synthesis of compounds related to 3-Amino-1,2-dihydropyridines has been explored, providing insights into the creation of various biologically active substances, including potential medicinal compounds (Ranade & Georg, 2014).
Mechanism of Action
properties
IUPAC Name |
3-amino-1-(oxan-4-yl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9-2-1-5-12(10(9)13)8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFSTMTUCZQZGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC=C(C2=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216368 | |
Record name | 3-Amino-1-(tetrahydro-2H-pyran-4-yl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one | |
CAS RN |
1439902-82-5 | |
Record name | 3-Amino-1-(tetrahydro-2H-pyran-4-yl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-(tetrahydro-2H-pyran-4-yl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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